molecular formula C5H12OS B1201759 3-Mercaptopentanol CAS No. 548740-99-4

3-Mercaptopentanol

Cat. No. B1201759
CAS RN: 548740-99-4
M. Wt: 120.22 g/mol
InChI Key: PRJACVDGNSZBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Mercaptopentanol and its analogs can be synthesized through various chemical routes. For instance, 3-Mercaptopropionic acid has been synthesized from 3-chloropropionic acid, indicating that similar methodologies could potentially apply to the synthesis of this compound by extending the carbon chain length and adjusting reaction conditions accordingly (Han Bao-cheng, 2006).

Molecular Structure Analysis

The molecular structure of mercapto-functionalized compounds, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, has been thoroughly analyzed using various spectroscopic techniques, including NMR, FT-IR, and Raman spectroscopy. These studies provide a foundation for understanding the molecular structure of this compound (Y. Ye et al., 2007).

Chemical Reactions and Properties

Research on similar mercapto-functionalized compounds reveals insights into their chemical reactions and properties. For example, 3-Mercaptopropanol has been used as a traceless linker for chemical and enzymatic synthesis of oligosaccharides, showcasing its potential reactivity and utility in complex chemical synthesis (N. Merbouh et al., 2007).

Physical Properties Analysis

The physical properties of mercapto-functionalized compounds, including solubility, melting point, and boiling point, can be inferred from studies on related compounds. For instance, the synthesis and characterization of 3-mercapto-2-methylpentanols provide data on odor thresholds, indicating the importance of physical properties in determining the sensory attributes of mercapto-alcohols (C. Sabater Lüntzel et al., 2000).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and functional group behavior, can be derived from studies on mercapto-functionalized compounds. For example, the synthesis, characterization, and reactivity of 3-mercaptopyruvic acid highlight the complex behavior of such compounds in solution, including their stability and reactivity towards different reagents (E. Galardon & Jean-Christophe Lec, 2018).

Scientific Research Applications

  • Enzyme Kinetics : 3-Mercaptopentanol has been used in studies involving enzyme kinetics, particularly with 3-mercaptopyruvate sulfurtransferase from bovine kidney, which involves the transfer of a sulfur atom from 3-mercaptopyruvate to 2-mercaptoethanol or another molecule of 3-mercaptopyruvate (Jarabak & Westley, 1978).

  • Nanocrystal-Ligand Bonds : Research indicates that 3-mercapto-1-propanol ligands show a size-dependent binding energy when attached to the surface of II-VI semiconductor nanocrystals. This finding helps understand the behavior of nanocrystal-ligand bonds and could inform the design and application of nanomaterials (Schrier & Wang, 2006).

  • Sensors for 3-Mercaptopropionic Acid : A study developed a novel portable sensor based on an Au-TiO2 electrode for the quantification of 3-mercaptopropionic acid. This sensor can detect 3-mercaptopropionic acid in aquatic environments, where it plays a crucial role in the biogeochemistry of sulfur (Montoya‐Villegas et al., 2019).

  • Wine Chemistry : In the context of winemaking, 3-mercaptohexanol and 4-methyl-4-mercaptopentanone, related to this compound, contribute to the flavor of certain wines. Their oxidation can lead to the formation of polysulfides, affecting wine flavor (Dekker et al., 2020).

  • Quantum Dots : this compound and its derivatives have been used in the synthesis of quantum dots. The study of mercapto acids, including 3-mercaptopropanoic acid, as capping agents reveals their influence on the growth rate, size distribution, and fluorescence of quantum dots (Ma et al., 2013).

  • Arsenate Removal : Superparamagnetic iron oxide nanoparticles coated with 3-mercaptopropanoic acid have been shown to effectively remove arsenate from aqueous solutions. This application demonstrates the potential of this compound derivatives in environmental remediation (Morillo et al., 2015).

  • Catalysis : this compound derivatives have been explored as catalysts in chemical reactions. For instance, mercaptobenzyl sulfonates, related to this compound, have been used as catalysts for native chemical ligation in the assembly of peptides (Cowper et al., 2015).

properties

IUPAC Name

3-sulfanylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJACVDGNSZBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333070
Record name 3-mercaptopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

548740-99-4
Record name 3-Mercapto-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548740994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-mercaptopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfanylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-MERCAPTO-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L831V8O4WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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